molecular formula C19H26N6 B2388705 4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine CAS No. 2380145-00-4

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine

Cat. No.: B2388705
CAS No.: 2380145-00-4
M. Wt: 338.459
InChI Key: XWUTZDBWIHQQTK-UHFFFAOYSA-N
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Description

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropylpyrimidine moiety, and a piperazine ring

Preparation Methods

The synthesis of 4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

4-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-cyclopropylpyrimidine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.

Properties

IUPAC Name

4-tert-butyl-6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-19(2,3)16-11-18(23-13-21-16)25-8-6-24(7-9-25)17-10-15(14-4-5-14)20-12-22-17/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUTZDBWIHQQTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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